molecular formula C11H10ClN3O2 B11378930 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11378930
M. Wt: 251.67 g/mol
InChI Key: NAJFCJGPEGFQLM-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as tetrahydrofuran (THF) or ethanol (EtOH) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt the function of cellular membranes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and ethyl groups can influence the compound’s interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H10ClN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

NAJFCJGPEGFQLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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